1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Description
1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2,3-dimethoxyphenyl group and at the 3-position with a methanamine moiety. This structure positions it within a class of bioactive molecules investigated for applications such as voltage-gated sodium (Nav) channel modulation .
Properties
IUPAC Name |
[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)14-17-11/h3-5H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXALRXDMJNJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2,3-dimethoxybenzoic acid with hydrazine hydrate can yield the corresponding hydrazide, which upon cyclization with a suitable dehydrating agent forms the oxadiazole ring.
Attachment of the Methanamine Group: The oxadiazole intermediate can be further reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperatures.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHNO and a molecular weight of 298.34 g/mol. Its structure includes an oxadiazole ring, which is known for its diverse biological activities. The presence of the dimethoxyphenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine have been evaluated for their efficacy against various cancer cell lines. In vitro evaluations demonstrated that certain oxadiazole derivatives selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Notably, some compounds showed IC values in the low nanomolar range against cancerous cell lines such as SK-MEL-2 and PANC-1 .
| Compound | Target Cell Line | IC (nM) |
|---|---|---|
| Compound 16a | SK-MEL-2 | 0.89 |
| Compound 16b | PANC-1 | 0.75 |
These findings suggest that 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine and its analogs could serve as potential therapeutic agents in cancer treatment.
Anti-inflammatory Properties
Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented. For example, studies show that certain oxadiazole-based compounds can inhibit histone deacetylases (HDACs), which play a crucial role in regulating inflammatory responses .
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been highlighted in recent research focusing on neurodegenerative diseases such as Alzheimer’s. Compounds designed with oxadiazole moieties have shown promise in promoting neurogenesis and protecting neuronal cells from oxidative stress . These findings suggest that 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine may contribute to developing multitarget-directed ligands for neuroprotection.
Synthesis and Derivative Exploration
The synthesis of 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves various synthetic routes that allow for modifications leading to new derivatives with enhanced biological activities. Research has focused on optimizing the synthesis process to yield compounds with improved potency and selectivity against biological targets .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of oxadiazole derivatives:
- Inhibition of Carbonic Anhydrases : A study demonstrated that specific oxadiazole derivatives inhibited human carbonic anhydrases at nanomolar concentrations, suggesting their potential as anticancer agents .
- Neuroprotection in Alzheimer Models : Research showed that specific oxadiazole-based compounds could activate neuroprotective pathways in vitro and in vivo models of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Variations in Aromatic Substituents
The 2,3-dimethoxyphenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:
- LC-MS data (293.3 [M+H⁺]) suggests a molecular weight of ~292.3 g/mol, smaller than the target compound due to differences in substituent complexity .
- L234-1039 () : Features a 3,4-dimethoxyphenyl group, altering the spatial arrangement of methoxy substituents. This positional isomerism may influence dipole moments and target binding .
- 1-[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine (): Replaces methoxy groups with a benzodioxol ring, a bioisostere known to improve metabolic stability. The fused ring system increases hydrophobicity (MW ≈ 256.67 g/mol as HCl salt) .
Heterocyclic Core Modifications
Replacement of the 1,2,4-oxadiazole core with other heterocycles significantly alters electronic properties:
- Molecular weight (220.29 g/mol) is reduced due to the absence of a second methoxy group .
- Compound 32 (): Retains the oxadiazole core but incorporates a pyrazol-1-ylphenyl-indazole substituent, expanding aromatic surface area (MW ≈ 372.3 g/mol).
Key Insight : The 1,2,4-oxadiazole core provides a balance of rigidity and electron-withdrawing character, favoring stability in biological environments.
Linker and Amine Group Variations
- SY095989 () : Extends the linker to an ethylene (-CH₂CH₂-) group between the oxadiazole and amine, increasing flexibility and altering pharmacokinetics (MW ≈ 295.74 g/mol as HCl salt) .
- Compound 26 () : Features an imidazol-1-ylethylindazole substituent, introducing a basic imidazole ring that may enhance solubility and target engagement .
Key Insight : The methylene (-CH₂-) linker in the target compound optimizes steric accessibility to the amine group, crucial for interactions with charged residues in target proteins.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring structure attached to a methanamine group and a dimethoxyphenyl moiety. This unique structure contributes to its biological properties.
1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine exhibits several mechanisms of action:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells .
- Antimicrobial Effects : It demonstrates significant antibacterial and antifungal properties. The oxadiazole ring is known for enhancing the interaction with biological targets such as enzymes and receptors involved in microbial growth.
Biological Activity Data
The following table summarizes the biological activity of 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| U-937 | 0.12 | Cell cycle arrest |
| A549 (Lung Cancer) | 2.78 | Inhibition of proliferation |
| HeLa (Cervical) | 15.63 | Apoptosis induction |
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives similar to 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine:
- Study on Anticancer Properties : A study found that related compounds exhibited cytotoxic effects against human leukemia and breast cancer cell lines. The derivatives showed IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Research demonstrated that oxadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the methoxy groups significantly enhance antimicrobial efficacy .
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that these compounds can effectively reduce tumor size without significant toxicity to normal tissues .
Q & A
Q. What are the common synthetic routes for 1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves cyclization of precursors such as hydrazides or nitriles under controlled conditions. For example:
- Step 1: React 2,3-dimethoxybenzoyl chloride with a nitrile derivative to form an intermediate.
- Step 2: Cyclize the intermediate using polyphosphoric acid (PPA) or dehydrating agents like POCl₃ to form the oxadiazole ring .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips: - Adjust reaction time (e.g., 6–12 hours) and temperature (80–120°C) to maximize yield.
- Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Confirm the presence of dimethoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and oxadiazole ring carbons (δ 160–170 ppm) .
- FT-IR: Identify N–H stretches (~3300 cm⁻¹) and C=N/C–O vibrations (1650–1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1) .
Advanced Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of substituents on the oxadiazole ring?
Methodological Answer:
-
SAR Strategy:
- Synthesize analogs with varied substituents (e.g., replacing 2,3-dimethoxy with halogen or alkyl groups) .
- Compare bioactivity data (e.g., IC₅₀ values in antimicrobial assays) to identify pharmacophoric groups.
-
Example:
Substituent Bioactivity (IC₅₀, μM) LogP 2,3-OCH₃ 12.5 ± 1.2 2.1 4-F 8.7 ± 0.9 2.3 Data from fluorophenyl analogs suggest lipophilicity (LogP) correlates with membrane permeability .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Potential Causes:
- Purity Variability: Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥98% purity before assays .
- Assay Conditions: Standardize protocols (e.g., MIC assays using Staphylococcus aureus ATCC 25923) .
- Resolution Workflow:
- Replicate studies under identical conditions.
- Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell antimicrobial activity) .
Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or bacterial topoisomerases .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Key Interactions:
- Hydrogen bonding between oxadiazole N and Arg120 (COX-2).
- π-π stacking of dimethoxyphenyl with Tyr355 .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the anti-inflammatory efficacy of oxadiazole derivatives?
Methodological Answer:
- Root Cause Analysis:
- In Vivo vs. In Vivo: Compare results from LPS-induced RAW 264.7 cells (in vitro) and carrageenan-induced rat paw edema (in vivo) .
- Dosage Effects: Perform dose-response curves (1–100 μM) to identify non-linear relationships.
- Case Study:
- A study reported 50% inhibition of TNF-α at 10 μM , while another showed no effect due to low bioavailability. Solution: Use pharmacokinetic profiling (e.g., Caco-2 permeability assays) .
Experimental Design Tables
Q. Table 1: Optimization of Reaction Conditions for Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Toluene | Toluene |
| Temperature (°C) | 80 | 110 | 110 |
| Yield (%) | 65 | 89 | 89 |
| Source: Adapted from cyclization protocols in . |
Q. Table 2: Comparative Bioactivity of Analogous Compounds
| Compound ID | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1-[5-(2,3-OCH₃)] | COX-2 | 12.5 | |
| 1-[5-(4-F)] | Topoisomerase IV | 8.7 | |
| 1-[5-(3-NO₂)] | β-Lactamase | 20.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
